N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its benzothiazole and oxazole rings
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Biochemical Analysis
Biochemical Properties
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid . These interactions can lead to the inhibition of enzyme activity, thereby affecting the production of inflammatory mediators like prostaglandins and leukotrienes. Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been found to bind to specific protein targets, influencing their function and stability .
Cellular Effects
The effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating the activity of key signaling molecules, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can alter gene expression patterns, leading to changes in the production of cytokines and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways, thereby impacting energy production and utilization within cells.
Molecular Mechanism
At the molecular level, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been studied over various time periods. The compound has demonstrated stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit anti-inflammatory and analgesic effects without significant toxicity. At higher doses, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can induce adverse effects, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process. Continuous flow chemistry and other advanced techniques may also be employed to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been studied for its potential biological activities. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Comparison with Similar Compounds
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
N,N'-bis(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
Uniqueness: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide stands out due to its unique combination of benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This uniqueness allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-4-11(21-17-7)13(18)16-14-15-8-5-9(19-2)10(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBPHRWPUADKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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